3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester

Description

Molecular Architecture and Functional Group Analysis

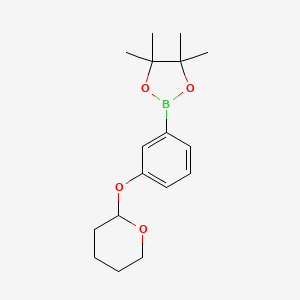

3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester (CAS 850568-69-3) is an organoboron compound with the molecular formula $$ \text{C}{17}\text{H}{25}\text{BO}4 $$ and a molecular weight of 304.19 g/mol. Its structure comprises three distinct functional regions: a phenyl ring, a tetrahydropyranyl (THP) ether moiety, and a pinacol boronic ester group. The phenyl ring is substituted at the *meta*-position with a THP ether (–O–C$$5$$H$$9$$O), while the boronic acid (–B(OH)$$2$$) is stabilized as a cyclic ester with pinacol (2,3-dimethyl-2,3-butanediol).

The THP ether consists of a six-membered oxygen-containing ring in a chair conformation, with the oxygen atom occupying the axial or equatorial position depending on steric and electronic factors. The boronic ester group forms a five-membered dioxaborolane ring, where boron adopts a trigonal planar geometry bonded to two oxygen atoms from the pinacol ligand and one aromatic carbon. Key bond lengths in analogous boronic esters include a C–B bond of 1.55–1.59 Å and B–O bonds of 1.31–1.35 Å, as observed in crystallographic studies of related structures.

| Property | Value | Source |

|---|---|---|

| Molecular formula | $$ \text{C}{17}\text{H}{25}\text{BO}_4 $$ | |

| Molecular weight | 304.19 g/mol | |

| CAS number | 850568-69-3 | |

| Key functional groups | Boronic ester, THP ether |

Crystallographic Characterization via Single-Crystal X-ray Diffraction

While direct X-ray crystallographic data for this compound is not explicitly reported in the literature, structural insights can be extrapolated from analogous boronic esters. For example, phenylboronic acid forms hydrogen-bonded dimers in the solid state, with a coplanar arrangement between the phenyl ring and the boronic acid group. In pinacol-protected boronic esters, the dioxaborolane ring adopts a near-planar geometry, with B–O bond lengths of ~1.35 Å and C–B bond lengths of ~1.58 Å.

In related THP-containing compounds, the tetrahydropyran ring preferentially adopts a chair conformation, minimizing steric strain. The oxygen atom in the THP moiety participates in hydrogen bonding with adjacent molecules, influencing crystal packing. For instance, in self-healing boronic ester crystals, dynamic B–O bond reorganization enables lattice repair, a property potentially shared by this compound.

Conformational Dynamics of Tetrahydropyranyl Ether Moieties

The tetrahydropyranyl (THP) ether in this compound exhibits conformational flexibility, with ring flipping occurring via a boat transition state. The energy barrier for this process is approximately 10 kcal/mol, comparable to cyclohexane. In the lowest-energy chair conformation, the oxygen atom occupies an axial position, while the phenylboronic ester group extends equatorially to minimize 1,3-diaxial interactions.

Nuclear magnetic resonance (NMR) studies of similar THP ethers reveal distinct chemical shifts for axial and equatorial protons, with $$ ^1\text{H} $$ signals at δ 3.5–4.5 ppm for the anomeric proton adjacent to the oxygen. The THP group’s conformational stability is critical for its role as a protecting group in organic synthesis, as it resists hydrolysis under basic conditions while remaining cleavable via acid catalysis.

Electronic Structure of Boronic Ester Functionality

The boronic ester functionality features a trigonal planar boron center with partial double-bond character in the B–O bonds ($$\sim$$1.35 Å). Density functional theory (DFT) calculations on related systems indicate that the empty p-orbital on boron interacts with the oxygen lone pairs, creating a conjugated system that stabilizes the ester. This electron-deficient boron center facilitates nucleophilic attacks, making the compound a key intermediate in Suzuki-Miyaura cross-coupling reactions.

The pinacol ligand’s electron-donating methyl groups further stabilize the boron center, reducing its Lewis acidity compared to unprotected boronic acids. Infrared (IR) spectroscopy of analogous boronic esters shows characteristic B–O stretching vibrations at 1340–1380 cm$$^{-1}$$ and C–B stretches at 680–720 cm$$^{-1}$$. The phenyl ring’s electron-withdrawing effect slightly polarizes the B–O bonds, enhancing the ester’s reactivity in transmetalation processes.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-(oxan-2-yloxy)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)13-8-7-9-14(12-13)20-15-10-5-6-11-19-15/h7-9,12,15H,5-6,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOLVUFARFCCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CCCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619073 | |

| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-69-3 | |

| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester typically involves the reaction of a phenylboronic acid derivative with a diol. The reaction is usually carried out in the presence of a catalyst such as palladium and a base like potassium carbonate. The reaction conditions often include heating the mixture to a temperature around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Boronic acids or borates.

Reduction: Borohydrides.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other diseases.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

- Para-substituted phenylboronic pinacol esters (e.g., hydroxyl-, acetamide-, and amine-substituted derivatives).

- 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (CAS 1073353-90-8).

- 3-Aminophenylboronic acid pinacol ester (CAS 1073353-90-8).

Table 1: Structural Comparison

Solubility and Stability

- Solubility : The THP-protected compound exhibits high solubility in polar organic solvents (e.g., chloroform, acetone) due to the pinacol ester and THP group, surpassing the parent boronic acid . In contrast, para-hydroxy and acetamide analogs show moderate solubility in water but hydrolyze rapidly (10-minute half-time at pH 7.4) .

- Hydrolysis Stability: The THP group delays hydrolysis compared to unprotected analogs. For example, para-amino phenylboronic ester hydrolyzes completely in 8 hours, while the THP-protected variant likely requires acidic conditions for deprotection, enhancing stability in neutral/basic environments .

Table 2: Physicochemical Properties

Biological Activity

3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester, with the CAS number 850568-69-3, is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to a class of organoboron compounds known for their diverse applications in pharmaceuticals, particularly in the development of drugs targeting various diseases, including cancer and diabetes.

- Molecular Formula : C₁₃H₁₉B₁O₄

- Molecular Weight : 250.1 g/mol

- Appearance : White to light brown solid

- Purity : Typically ≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets through boron-mediated interactions. Boronic acids are known to form reversible covalent bonds with diols, which can influence various biochemical pathways. The tetrahydro-2H-pyran moiety enhances lipophilicity and may improve cellular uptake.

Anticancer Activity

Research indicates that boronic acid derivatives can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. For instance, studies have shown that compounds similar to 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid exhibit cytotoxic effects against various cancer cell lines:

Antidiabetic Potential

Boronic acids are also being explored for their ability to modulate glucose metabolism. The compound has been shown to enhance insulin signaling pathways in vitro, potentially offering therapeutic benefits for diabetes management. A study demonstrated that derivatives with similar structures improved glucose uptake in adipocytes:

Case Study 1: In Vivo Efficacy in Tumor Models

A recent study evaluated the efficacy of this compound in mouse models bearing human tumor xenografts. Treatment resulted in significant tumor regression compared to control groups, with a noted increase in apoptotic markers within the tumor tissues.

Case Study 2: Metabolic Stability Assessment

In another study assessing metabolic stability, the compound was subjected to liver microsome assays. Results indicated a favorable metabolic profile with half-lives exceeding those of traditional boron compounds, suggesting potential for further development as a therapeutic agent.

Q & A

Basic: What are the key challenges in determining the solubility of this boronic ester, and how can they be addressed methodologically?

The solubility of boronic esters like 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester is complicated by equilibria between boronic acids and anhydrides, micellar aggregation, and solvent-dependent stability . To address this:

- Use synthetic methods (e.g., heating-stirring protocols) to monitor turbidity changes during dissolution, ensuring controlled temperature and solvent drying to minimize hydration effects.

- Employ NMR spectroscopy (e.g., ¹H and ¹¹B) to confirm the absence of decomposition products during solubility assays .

- Pre-purify the compound via crystallization or chromatography to mitigate impurities that alter solubility profiles.

Basic: What synthetic strategies are recommended for preparing this compound with high purity?

The compound is typically synthesized via Suzuki-Miyaura coupling or protecting group chemistry :

- Protecting group installation : The tetrahydro-2H-pyranyl (THP) group is introduced to protect hydroxyl moieties before boronic ester formation, often using acid-catalyzed etherification .

- Boronic ester synthesis : React the THP-protected aryl halide with bis(pinacolato)diboron in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) and bases (e.g., K₃PO₄) .

- Purification : Use column chromatography with anhydrous solvents (e.g., hexane/ethyl acetate) and confirm purity via ¹H/¹¹B NMR .

Basic: How can researchers optimize solvent selection for reactions involving this boronic ester?

Solvent choice impacts reaction efficiency and stability:

- Polar aprotic solvents (e.g., THF, dioxane) are preferred for cross-coupling reactions due to their compatibility with Pd catalysts .

- Avoid protic solvents (e.g., water, alcohols) unless reactions are biphasic (e.g., H₂O/THF mixtures), as they may hydrolyze the boronic ester .

- Pre-screen solubility using gravimetric methods in solvents like acetone or methylcyclohexane, noting temperature-dependent phase changes .

Advanced: How does the THP protecting group influence reactivity in cross-coupling versus other protecting groups?

The THP group offers steric and electronic modulation :

- Steric effects : The bulky THP moiety may slow transmetalation in Suzuki reactions compared to smaller groups (e.g., methyl), requiring optimized catalyst loading (e.g., Pd(OAc)₂ with Xantphos) .

- Acid sensitivity : THP can be selectively removed under mild acidic conditions (e.g., TFA/DCM), enabling post-coupling deprotection without boronic ester degradation .

- Comparative studies with MOM (methoxymethyl) or Boc-protected analogs are recommended to evaluate coupling efficiency .

Advanced: What analytical techniques are critical for characterizing and validating this compound?

- ¹H/¹¹B NMR : Confirm boronic ester integrity (¹¹B δ ~30 ppm for pinacol esters) and THP group presence (δ 1.4–4.0 ppm for pyranyl protons) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H⁺] for C₁₈H₂₆BO₅) and rule out dehydration byproducts.

- Thermogravimetric analysis (TGA) : Assess thermal stability, as boronic esters may decompose above 150°C, complicating melting point determination .

Advanced: How can researchers reconcile contradictory yield data in cross-coupling reactions?

Yield discrepancies often arise from:

- Solvent purity : Trace water hydrolyzes boronic esters; use molecular sieves or anhydrous solvents .

- Catalyst poisoning : Impurities (e.g., sulfur compounds) deactivate Pd; pre-stir catalysts with ligands (e.g., Xantphos) to enhance activity .

- Substrate ratio optimization : A 1.2:1 boronic ester-to-halide ratio improves conversion, as excess boronic ester mitigates homo-coupling .

Advanced: What strategies improve the compound’s stability during long-term storage?

- Storage conditions : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation and moisture uptake .

- Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1% w/w to suppress air-sensitive degradation.

- Periodic QC checks : Monitor purity via NMR every 3–6 months; recrystallize if decomposition exceeds 5% .

Advanced: How does the boronic ester’s electronic structure influence its reactivity in non-coupling applications?

- Lewis acidity : The electron-withdrawing THP group enhances boron’s electrophilicity, making it suitable for Chan-Lam couplings with amines or alcohols.

- Hydrolysis resistance : The pinacol ester’s cyclic structure reduces hydrolysis rates compared to acyclic analogs, enabling aqueous-phase reactions at neutral pH .

- Computational modeling (e.g., DFT) of the boronate transition state can predict reactivity in novel transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.